[(Oxolan-2-yl)methyl](prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine
Description
(Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine is a tertiary amine featuring three distinct substituents:
- Oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl): A cyclic ether moiety that enhances solubility and modulates steric and electronic properties.
- Prop-2-yn-1-yl (propargyl): A reactive alkyne group known for its role in irreversible enzyme inhibition (e.g., MAO-B inhibitors like selegiline ).
- Thiophen-2-ylmethyl: A sulfur-containing aromatic heterocycle that contributes to π-π stacking interactions and metabolic stability.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-7-14(10-12-5-3-8-15-12)11-13-6-4-9-16-13/h1,4,6,9,12H,3,5,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQWXZAZPITUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CCCO1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of oxolane derivatives with propynyl amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions are performed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
(Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Differences
| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|
| (Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine (Target) | Oxolan-2-ylmethyl, propargyl, thiophen-2-ylmethyl | C₁₃H₁₇NOS | 235.35* | Combines cyclic ether, alkyne, and thiophene for multifunctional activity. |
| (5-Chlorothiophen-2-yl)methylamine | Propargyl, 5-chlorothiophen-2-ylmethyl | C₈H₈ClNS | 185.67 | Chlorine substitution enhances electronegativity; lacks oxolan moiety. |
| Propyl(thiophen-2-ylmethyl)amine | Propyl, thiophen-2-ylmethyl | C₈H₁₃NS | 155.26 | Simpler alkyl chain; no propargyl or oxolan groups. |
| 1-(3-Methylthiophen-2-yl)ethylamine | Oxolan-2-ylmethyl, 3-methylthiophen-2-ylethyl | C₁₂H₁₉NOS | 225.35 | Methyl-thiophene enhances steric bulk; lacks propargyl group. |
| N-Methyl-1-(5-morpholin-4-ylthiophen-2-yl)methanamine | Morpholine-substituted thiophen-2-ylmethyl, methyl | C₁₀H₁₆N₂OS | 212.31 | Morpholine adds hydrogen-bonding capacity; no propargyl or oxolan. |
*Calculated based on analogous structures.
Physicochemical Properties
- Solubility: The oxolan group in the target compound likely improves aqueous solubility compared to non-ether analogues (e.g., Propyl(thiophen-2-ylmethyl)amine ).
- Reactivity : The propargyl group’s alkyne moiety may confer pseudo-irreversible binding to enzymes (e.g., cholinesterases ), similar to selegiline’s MAO-B inhibition .
Biological Activity
(Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine, with the CAS number 1280895-35-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 235.35 g/mol. The structure includes an oxolane ring and a thiophene moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1280895-35-3 |
| Molecular Formula | C13H17NOS |
| Molecular Weight | 235.35 g/mol |
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. A bio-computational modeling study indicated that derivatives of similar structures exhibited significant antibacterial action against various bacterial strains. The incorporation of molecular docking studies suggested that these compounds could interact effectively with bacterial targets, enhancing their therapeutic potential .
Cytotoxicity
Research comparing the cytotoxic effects of similar compounds on human lung fibroblast (WI38) cells showed that they exhibited minimal toxicity. Specifically, compounds structurally related to (Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine demonstrated weak cytotoxic effects compared to Doxorubicin, a standard chemotherapy agent. This selectivity indicates a promising profile for further exploration as safer therapeutic agents .
Study 1: Antimicrobial Activity
In a study focusing on the synthesis and evaluation of oxazine compounds, it was found that certain derivatives showed notable antimicrobial activity. The study utilized molecular docking to predict interactions with bacterial enzymes, indicating that modifications to the oxolane structure could enhance efficacy against resistant strains .
Study 2: Cytotoxicity Assessment
A dissertation investigated various compounds' effects on bacterial secretion systems. Among these compounds, those resembling (Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine were screened for their ability to inhibit secretion in pathogenic bacteria without affecting normal human cells significantly. This suggests a potential dual application in both antimicrobial therapy and minimizing side effects in human therapies .
Research Findings Summary
The biological activity of (Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine shows promise in several areas:
- Antimicrobial Activity : Effective against multiple bacterial strains with potential for further development.
- Cytotoxicity : Exhibits low toxicity in human cell lines, indicating safer therapeutic applications.
- Molecular Interactions : Molecular docking studies provide insights into how structural modifications can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
